molecular formula C12H11NO2S B12064620 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid

Cat. No.: B12064620
M. Wt: 233.29 g/mol
InChI Key: DWFPUWZLDZVELB-UHFFFAOYSA-N
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Description

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position, an o-tolyl group at the 4-position, and a carboxylic acid group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid is unique due to the presence of both an amino group and an o-tolyl group, which confer distinct chemical and biological properties

Biological Activity

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene ring with an amino group at the 2-position and a carboxylic acid at the 3-position. The presence of the o-tolyl group at the 4-position contributes to its unique chemical properties, which can influence its biological activity.

Molecular Formula: C12H13N O2S
Molecular Weight: Approximately 239.30 g/mol

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiophene derivatives, including this compound. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.

  • Antibacterial Activity:
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for related thiophene compounds range from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity:
    • Similar compounds have demonstrated antifungal properties with MIC values indicating effectiveness against fungi like Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can be significantly influenced by their structural features. The following points summarize key findings from SAR studies:

  • Substituent Effects: The presence of electron-donating or withdrawing groups can enhance or diminish biological activity. For example, halogen substitutions at specific positions on the thiophene ring have been shown to improve antibacterial efficacy due to electronic effects .
  • Functional Group Influence: The carboxylic acid group is crucial for maintaining solubility and enhancing interaction with biological targets, which may involve hydrogen bonding or ionic interactions .

Synthesis Methods

Various synthetic approaches have been developed to create this compound and its derivatives:

  • One-Pot Synthesis: Efficient methods using L-proline as a catalyst allow for high yields under mild conditions, making it a favorable approach for producing functionalized thiophenes .
  • Metal-Free Reactions: Recent advancements include metal-free dehydration methods that simplify the synthesis process while maintaining high yields .

Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

  • Study on Antimicrobial Activity: A study published in MDPI reported on various thiophene derivatives' effectiveness against multiple bacterial strains, indicating that modifications in structure could lead to enhanced antimicrobial properties .
  • Research on Antitumor Activity: Another investigation highlighted the potential of thiophene-based compounds in inhibiting tumor growth, suggesting that these compounds could serve as leads in cancer therapy research .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-amino-4-(2-methylphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-7-4-2-3-5-8(7)9-6-16-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15)

InChI Key

DWFPUWZLDZVELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=C2C(=O)O)N

Origin of Product

United States

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